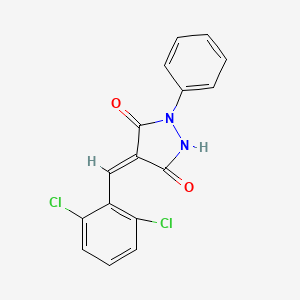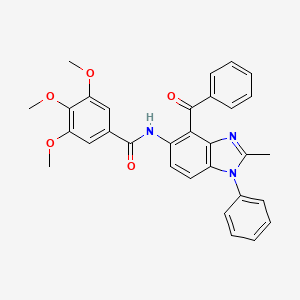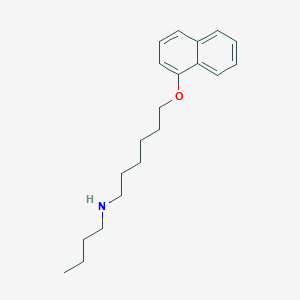
N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide, commonly known as MNA-715, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MNA-715 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is involved in several physiological and pathological processes.
Wirkmechanismus
MNA-715 is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed in various cell types such as neurons, immune cells, and cancer cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines such as IL-1β and IL-18. MNA-715 blocks the activation of the P2X7 receptor, thereby inhibiting calcium influx and cytokine release.
Biochemical and Physiological Effects:
MNA-715 has been shown to have several biochemical and physiological effects. In vitro studies have shown that MNA-715 inhibits the release of IL-1β and IL-18 from immune cells such as macrophages and microglia. MNA-715 has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. In addition, MNA-715 has been shown to have neuroprotective effects in animal models of neurological disorders such as traumatic brain injury and spinal cord injury.
Vorteile Und Einschränkungen Für Laborexperimente
MNA-715 has several advantages for lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for the specific inhibition of this receptor without affecting other receptors. MNA-715 is also stable and soluble in water, which allows for easy administration in vitro and in vivo. However, MNA-715 has some limitations. It has a relatively short half-life, which requires frequent administration in vivo. In addition, MNA-715 may have off-target effects at higher concentrations, which can lead to non-specific effects.
Zukünftige Richtungen
For research on MNA-715 include investigating its potential therapeutic applications in various diseases and determining its pharmacokinetics and toxicity.
Synthesemethoden
MNA-715 can be synthesized through a multi-step process that involves the reaction of 4-methyl-2-nitroaniline with 2-naphthol to form 4-methyl-2-nitrophenyl-2-naphthol. This compound is then reacted with chloroacetyl chloride to form N-(4-methyl-2-nitrophenyl)-2-(2-naphthyloxy)acetamide. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Wissenschaftliche Forschungsanwendungen
MNA-715 has been shown to have potential applications in various scientific research fields such as neurobiology, immunology, and cancer research. In neurobiology, the P2X7 receptor has been implicated in several neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. MNA-715 can be used as a tool to study the role of the P2X7 receptor in these diseases and to develop potential therapeutic agents. In immunology, the P2X7 receptor is involved in the regulation of immune responses such as inflammation and cell death. MNA-715 can be used to study the role of the P2X7 receptor in these processes and to develop immunomodulatory agents. In cancer research, the P2X7 receptor has been shown to be involved in tumor growth and metastasis. MNA-715 can be used to study the role of the P2X7 receptor in cancer progression and to develop potential anti-cancer agents.
Eigenschaften
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-9-17(18(10-13)21(23)24)20-19(22)12-25-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTUGDTTZGLFSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-tert-butyl-N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5163796.png)
![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![pentyl (4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5163804.png)
![ethyl 2-({[(4-methoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5163815.png)
![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)isonicotinamide](/img/structure/B5163853.png)
![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![1,1'-[(2-chlorobenzyl)imino]di(2-propanol)](/img/structure/B5163860.png)

![2-[(1-benzyl-1H-indol-3-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5163883.png)

![N-(5-chloro-2-methylphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5163893.png)
